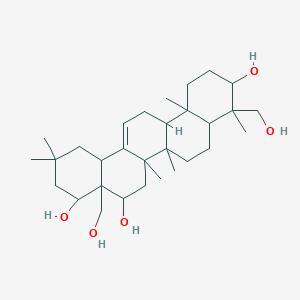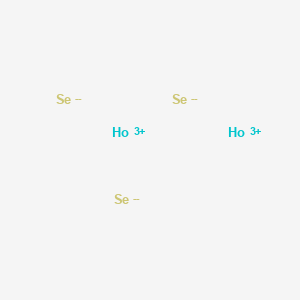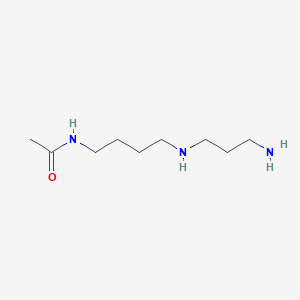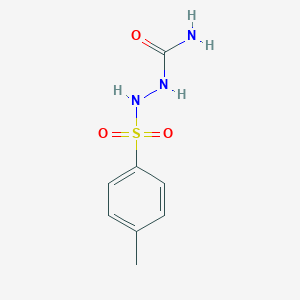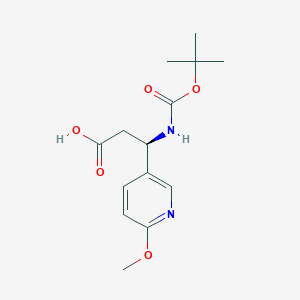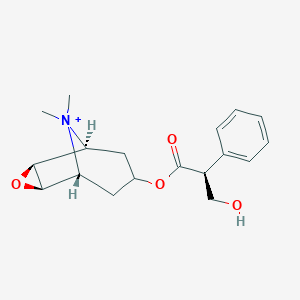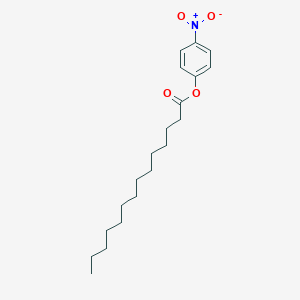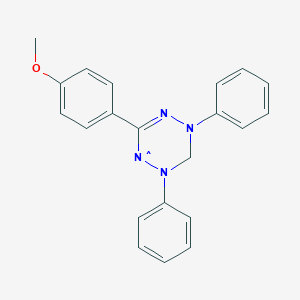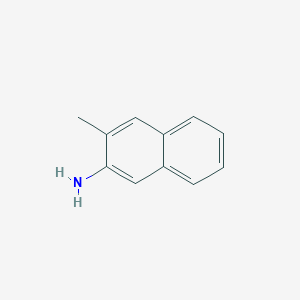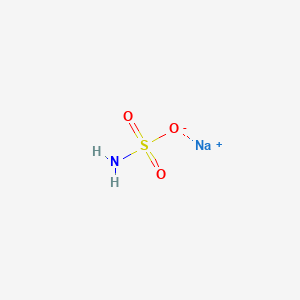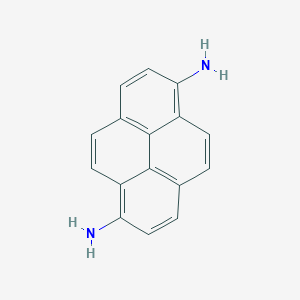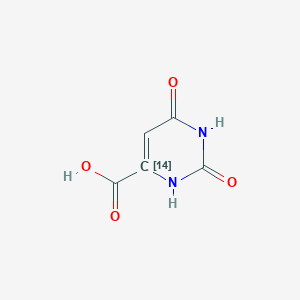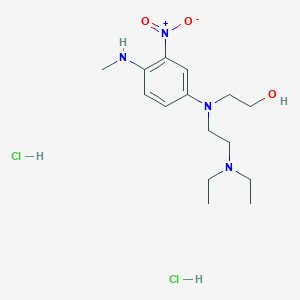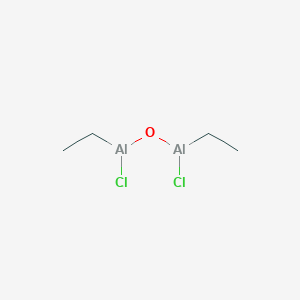
1,3-Dichloro-1,3-diethyldialuminoxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dichloro-1,3-diethyldialuminoxane, also known as Et2AlCl2OAlEt2Cl, is a chemical compound that is commonly used in scientific research. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 324.29 g/mol. This compound has been studied extensively due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1,3-Dichloro-1,3-diethyldialuminoxane is not well understood. However, it is believed to act as a Lewis acid catalyst, which means that it can accept electron pairs from other molecules and facilitate chemical reactions. It is also believed to form a complex with the substrate, which enhances the reactivity of the substrate.
Efectos Bioquímicos Y Fisiológicos
There is limited information available regarding the biochemical and physiological effects of 1,3-Dichloro-1,3-diethyldialuminoxane. However, studies have shown that it can be toxic to cells and can cause DNA damage. It has also been shown to cause skin irritation and respiratory problems in animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3-Dichloro-1,3-diethyldialuminoxane has several advantages for lab experiments. It is a highly reactive catalyst that can facilitate chemical reactions at low temperatures and pressures. It is also relatively stable and can be stored for long periods of time without significant degradation. However, it has some limitations, including its toxicity and potential for environmental contamination.
Direcciones Futuras
There are several future directions for research involving 1,3-Dichloro-1,3-diethyldialuminoxane. One potential area of research is the development of new catalysts based on this compound that are more efficient and less toxic. Another area of research is the application of this compound in the synthesis of new organic compounds with potential pharmaceutical or agrochemical applications. Additionally, further research is needed to understand the mechanism of action and potential toxicity of this compound.
In conclusion, 1,3-Dichloro-1,3-diethyldialuminoxane is a unique compound that has been widely used in scientific research. Its potential applications in various fields make it an important compound for future research. However, its toxicity and potential for environmental contamination should be carefully considered when using this compound in lab experiments.
Métodos De Síntesis
1,3-Dichloro-1,3-diethyldialuminoxane can be synthesized using several methods, including the reaction between ethylaluminum sesquichloride and ethylaluminum dichloride in the presence of water or the reaction between ethylaluminum dichloride and aluminum trichloride in the presence of water. The resulting compound can be purified using various techniques such as recrystallization, column chromatography, and distillation.
Aplicaciones Científicas De Investigación
1,3-Dichloro-1,3-diethyldialuminoxane has been widely used in scientific research due to its unique properties. It has been used as a catalyst in various chemical reactions, including the polymerization of olefins, the isomerization of alkenes, and the hydroamination of alkynes. It has also been used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
10301-15-2 |
|---|---|
Nombre del producto |
1,3-Dichloro-1,3-diethyldialuminoxane |
Fórmula molecular |
C4H10Al2Cl2O |
Peso molecular |
198.99 g/mol |
Nombre IUPAC |
chloro-[chloro(ethyl)alumanyl]oxy-ethylalumane |
InChI |
InChI=1S/2C2H5.2Al.2ClH.O/c2*1-2;;;;;/h2*1H2,2H3;;;2*1H;/q;;2*+1;;;/p-2 |
Clave InChI |
ZSUGELSZNYCYFC-UHFFFAOYSA-L |
SMILES |
CC[Al](O[Al](CC)Cl)Cl |
SMILES canónico |
CC[Al](O[Al](CC)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




